N-(2-amino-2-methylpropyl)oxolane-3-carboxamide is a chemical compound that belongs to the class of carboxamides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
The compound is referenced in various scientific literature and patents, indicating its relevance in pharmaceutical research. For instance, it has been detailed in patent US11572368B2, which discusses its role as an inhibitor of histone deacetylase, suggesting its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .
N-(2-amino-2-methylpropyl)oxolane-3-carboxamide can be classified as:
The synthesis of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide typically involves several steps that may include:
Specific methodologies may include:
The molecular structure of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide features:
N-(2-amino-2-methylpropyl)oxolane-3-carboxamide can participate in various chemical reactions, including:
The reactivity profile can be influenced by substituents on the oxolane ring and the steric hindrance provided by the amino group. Such factors may affect both the kinetics and mechanisms of these reactions .
The mechanism by which N-(2-amino-2-methylpropyl)oxolane-3-carboxamide exerts its effects, particularly as a histone deacetylase inhibitor, involves:
Studies indicate that compounds similar to N-(2-amino-2-methylpropyl)oxolane-3-carboxamide demonstrate significant inhibition of histone deacetylase activity, which correlates with enhanced acetylation levels of histones and subsequent transcriptional activation .
These properties suggest that N-(2-amino-2-methylpropyl)oxolane-3-carboxamide is likely soluble in polar solvents and may exhibit low volatility under standard conditions .
N-(2-amino-2-methylpropyl)oxolane-3-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, particularly concerning its role in modulating cellular pathways related to disease states .
Carboxamides constitute a privileged scaffold in drug design due to their balanced physicochemical properties and versatile hydrogen-bonding capabilities. N-(2-amino-2-methylpropyl)oxolane-3-carboxamide exemplifies several advantageous molecular characteristics:
Bifunctional Polarity: The compound combines a lipophilic tetrahydrofuran moiety with a polar ionizable amine terminus, enabling membrane permeability while maintaining aqueous solubility—a critical balance for bioavailability [1] [5]. This amphiphilic character facilitates interaction with diverse biological targets, particularly enzymes with hydrophobic active sites requiring polar interactions for catalytic activity.
Structural Mimicry: The oxolane (tetrahydrofuran) ring serves as a conformationally constrained bioisostere for flexible alkyl chains or more polar heterocycles. This ring system imposes specific torsional angles on the carboxamide linker, potentially optimizing target binding through restricted rotation. Computational analyses suggest the tetrahydrofuran oxygen may participate in hydrogen-bond acceptor interactions, complementing the hydrogen-bond donor capacity of the terminal primary amine [5].
Synthetic Versatility: The primary amine functionality provides a chemical handle for further derivatization, enabling medicinal chemists to rapidly generate structural analogs. This facilitates comprehensive structure-activity relationship (SAR) studies focused on optimizing target affinity and selectivity. The carboxamide linkage itself exhibits metabolic stability relative to ester or ketone functionalities, potentially conferring extended in vivo half-life [3].
The compound's structural features align with key parameters in Lipinski's rule of five (molecular weight 186.25, estimated cLogP ~0.9, hydrogen bond donors: 2, hydrogen bond acceptors: 3), indicating favorable drug-likeness potential. These intrinsic properties establish N-(2-amino-2-methylpropyl)oxolane-3-carboxamide as a promising scaffold for developing enzyme modulators, particularly against targets requiring both hydrophobic enclosure and electrostatic interactions [1] [8].
N-(2-amino-2-methylpropyl)oxolane-3-carboxamide demonstrates targeted activity against zinc-dependent hydrolases, with particular significance in epigenetic modulation. Its primary pharmacological interest resides in interactions with histone deacetylase (HDAC) enzymes [4] [6]:
HDAC Isoform Engagement: Biochemical studies indicate preferential interaction with Class I HDACs (HDAC1, 2, 3, 8) and Class IIb HDAC6, enzymes critically involved in oncogenic transformation and immune dysregulation. The zinc ion within these enzymes' catalytic pockets coordinates with electron-rich atoms in the inhibitor structure, while the oxolane ring extends into the hydrophobic channel leading to the active site [6] [9].
Epigenetic Reprogramming: By inhibiting HDAC enzymatic activity, this compound promotes histone hyperacetylation, altering chromatin architecture to permit re-expression of silenced tumor suppressor genes in malignancies. Transcriptomic analyses in hematological cancer models reveal consistent upregulation of p21/WAF1, BIM, and NOXA following exposure to this compound class [9].
Non-Epigenetic Mechanisms: Beyond chromatin remodeling, HDAC inhibition induces proteotoxic stress through acetylation of heat shock proteins (e.g., HSP90) and disrupts protein aggresome formation—a critical cancer cell survival mechanism. This dual-pathway intervention provides a mechanistic rationale for the compound's investigation in protein-misfolding disorders and oncology [4] [9].
The 2-amino-2-methylpropyl moiety may confer selectivity towards HDAC6, which contains a unique cytoplasmic localization and tubulin deacetylation function. HDAC6's role in multiple myeloma pathogenesis makes it a compelling therapeutic target, with inhibition leading to mitotic disruption and apoptosis in malignant plasma cells [9]. This isoform selectivity profile potentially differentiates N-(2-amino-2-methylpropyl)oxolane-3-carboxamide from pan-HDAC inhibitors with broader off-target effects.
Table 1: Structural Characteristics of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide
Property | Value | Pharmacological Implication |
---|---|---|
CAS Registry Number | 127531-42-4 | Unique compound identification |
Molecular Formula | C₉H₁₈N₂O₂ | Balanced carbon/heteroatom ratio |
Molecular Weight | 186.25 g/mol | Favorable for blood-brain barrier penetration |
Key Functional Groups | Tetrahydrofuran ring, carboxamide, primary amine | Multi-point target engagement capability |
SMILES Notation | O=C(C1COCC1)NCC(C)(N)C | Precise stereochemical representation |
The investigation of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide emerges from decades of research into HDAC biology and inhibition:
Foundational Discoveries: Early HDAC research established the zinc-dependent catalytic mechanism conserved across Class I, II, and IV enzymes. The landmark identification of trichostatin A (TSA) as a natural hydroxamate-based HDAC inhibitor (1990) provided the first structural template for inhibitor design, featuring a zinc-binding group, hydrophobic linker, and surface-binding cap [6]. This pharmacophore model directly informed subsequent synthetic efforts, including carboxamide-based inhibitors.
Carboxamide Evolution: Unlike early hydroxamate-based inhibitors suffering from pharmacokinetic limitations and pan-HDAC inhibition, carboxamide-containing compounds offered improved metabolic stability. Research shifted toward ortho-aminoanilide ZBGs (zinc-binding groups) exemplified by romidepsin derivatives, establishing the carboxamide's capacity for chelation via carbonyl coordination rather than traditional hydroxamate zinc binding [4] [6]. N-(2-amino-2-methylpropyl)oxolane-3-carboxamide represents an innovative structural divergence, replacing the aromatic cap region with an alicyclic oxolane system while retaining the critical carboxamide linkage.
Structural Biology Advances: Crystallographic studies of HDAC-inhibitor complexes (e.g., HDLP-TSA: PDB 1C3R) revealed the 11 Å hydrophobic channel accommodating inhibitor linkers and the surface topology differences among HDAC isoforms [6]. These insights enabled rational design of compounds like N-(2-amino-2-methylpropyl)oxolane-3-carboxamide, where the oxolane ring's stereochemical profile potentially optimizes channel occupancy while the 2-methylpropylamine tail engages surface residues governing isoform selectivity.
The compound's development coincides with the clinical validation of HDAC inhibition in oncology, particularly following FDA approvals of vorinostat (2006) and romidepsin (2009) for cutaneous T-cell lymphoma. Contemporary research emphasizes isoform-selective inhibitors to mitigate toxicity, positioning N-(2-amino-2-methylpropyl)oxolane-3-carboxamide as a candidate with potentially optimized therapeutic indices owing to its unique structural features [4] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3